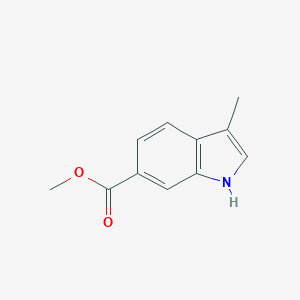

Methyl 3-methyl-1H-indole-6-carboxylate

Descripción

Methyl 3-methyl-1H-indole-6-carboxylate (CAS: 184151-49-3, Molecular Formula: C₁₁H₁₁NO₂) is a substituted indole derivative featuring a methyl group at position 3 and a methyl ester at position 6 of the indole core. This compound is commercially available with a purity of ≥98% and serves as a versatile building block in medicinal chemistry and organic synthesis . Indole derivatives are recognized as "privileged substructures" due to their ability to interact with diverse biological targets, making them critical in drug discovery .

Propiedades

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For Methyl 3-methyl-1H-indole-6-carboxylate, the starting materials would be appropriately substituted phenylhydrazine and a suitable aldehyde or ketone.

Palladium-Catalyzed Cross-Coupling Reactions: This method involves the coupling of a halogenated indole with a methyl ester using a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 3-methyl-1H-indole-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common for indole compounds. For example, bromination using bromine in acetic acid can lead to dibrominated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Dibrominated indole derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-methyl-1H-indole-6-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 3-methyl-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions can lead to various biological effects, including modulation of immune responses and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position Variations

Methyl 7-methyl-1H-indole-3-carboxylate (CAS: 773134-49-9)

- Structure : Methyl group at position 7, ester at position 3.

- Molecular Formula: C₁₁H₁₁NO₂ (same as the target compound).

- Key Differences : The positional isomerism alters electronic distribution and steric interactions. The similarity score (0.88) suggests moderate structural overlap but distinct physicochemical properties due to substituent orientation .

Methyl 3-iodo-1H-indole-6-carboxylate (CAS: 850374-98-0)

- Structure : Iodo substituent at position 3, ester at position 4.

- Molecular Formula: C₁₀H₈INO₂.

- Molecular weight increases to 301.083 g/mol compared to 189.21 g/mol for the target compound .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

Functional Group Variations

Methyl 6-chlorooxoindoline-3-carboxylate (CAS: 151056-78-9)

- Structure : Oxo group in the indoline core, chloro at position 5.

- Molecular Formula: C₁₀H₈ClNO₃.

- Key Differences : The oxo group introduces hydrogen-bonding capability, and the indoline scaffold (saturated ring) reduces aromaticity, altering electronic properties .

3-(Phenylselenyl)-1H-indole-6-carboxylate (3ma)

- Structure : Phenylselenyl group at position 3, ester at position 6.

- Synthesis : Prepared via column chromatography (petroleum ether:ethyl acetate = 5:1).

- Key Differences : The selenium atom enhances electrophilic reactivity and may confer redox activity, distinguishing it from the methyl-substituted analog .

Complex Derivatives

Methyl 3-cyclohexyl-2-(2-vinylfuran-3-yl)-1H-indole-6-carboxylate (CAS: 877272-67-8)

- Structure : Cyclohexyl and vinylfuran substituents at positions 2 and 3.

- Molecular Formula: C₂₁H₂₂NO₃.

- The extended π-system from the furan may enhance fluorescence properties .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-methyl-1H-indole-6-carboxylate | 184151-49-3 | C₁₁H₁₁NO₂ | 189.21 | 3-CH₃, 6-COOCH₃ |

| Methyl 7-methyl-1H-indole-3-carboxylate | 773134-49-9 | C₁₁H₁₁NO₂ | 189.21 | 7-CH₃, 3-COOCH₃ |

| Methyl 3-iodo-1H-indole-6-carboxylate | 850374-98-0 | C₁₀H₈INO₂ | 301.08 | 3-I, 6-COOCH₃ |

| Methyl 6-chlorooxoindoline-3-carboxylate | 151056-78-9 | C₁₀H₈ClNO₃ | 237.63 | 6-Cl, 3-COOCH₃, oxo group |

Research Findings and Implications

- Substituent Effects : Methyl groups enhance lipophilicity, while halogens (e.g., I, Cl) improve binding via halogen bonding. Positional changes (e.g., 3 vs. 7) significantly alter electronic properties and bioactivity .

- Biological Relevance : Indole derivatives with ester groups are often optimized for bioavailability, whereas carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) may require prodrug strategies .

Actividad Biológica

Methyl 3-methyl-1H-indole-6-carboxylate is an organic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological potential, and relevant case studies.

Overview of this compound

This compound features a methyl group at the third position and a carboxylate ester group at the sixth position of the indole ring. It is noted for its structural properties that contribute to various biological interactions and therapeutic applications.

Target Interactions

this compound interacts with multiple biological targets, including various receptors and enzymes. Its binding affinity is significant among indole derivatives, which often leads to alterations in cellular signaling pathways.

Biochemical Pathways

The metabolism of this compound involves pathways associated with tryptophan metabolism, primarily facilitated by intestinal microorganisms. The cytochrome P450 enzyme system, particularly CYP1A, CYP2A, and CYP2E1, plays a crucial role in its biotransformation.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : Research indicates that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : Some studies point to neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines through apoptosis induction. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in infectious diseases .

- Neuropharmacology : A recent investigation into the neuroprotective effects revealed that this compound could mitigate oxidative stress-induced neuronal damage in vitro, highlighting its potential application in neurodegenerative diseases .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl indole-3-carboxylate | Lacks methyl group at position 3 | Moderate anticancer activity |

| Methyl 3-formyl-1H-indole-6-carboxylate | Contains a formyl group instead of a methyl | Enhanced reactivity but different activity profile |

| 1-Methylindole-3-carboxylic acid | Contains a carboxylic acid group | Lower solubility; potential therapeutic uses |

Pharmacokinetics and Stability

The pharmacokinetic profile indicates that this compound is metabolized by liver enzymes, influencing its bioavailability and therapeutic efficacy. Stability studies recommend storage under inert conditions to prevent degradation .

Q & A

Q. How is Methyl 3-methyl-1H-indole-6-carboxylate synthesized, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: The synthesis typically involves esterification of the corresponding indole carboxylic acid. For example, a similar compound (1-methyl-1H-indole-3-carboxylate) was synthesized by refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄. Critical parameters include:

- Reaction time : Extended reflux (e.g., overnight) ensures complete esterification.

- Acid catalyst : H₂SO₄ or other Brønsted acids enhance reaction efficiency.

- Purification : Recrystallization from methanol improves purity, as confirmed by TLC monitoring .

For derivatives, electrophilic substitution (e.g., iodination) may require controlled temperature and solvent selection (e.g., dichloromethane) to direct regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- IR spectroscopy : The ester carbonyl (C=O) stretch appears near 1704 cm⁻¹, while N-H vibrations (indole) are observed at ~3400 cm⁻¹ .

- UV-Vis : Absorbance maxima (e.g., λmax = 297 nm in methanol) reflect π→π* transitions in the conjugated indole system .

- NMR : ¹H NMR resolves substituent effects (e.g., methyl groups at δ 2.5–3.0 ppm; ester methoxy at δ 3.8–4.0 ppm). ¹³C NMR confirms the ester carbonyl at ~165–170 ppm.

- X-ray crystallography : Resolves spatial arrangement, as seen in analogous indole derivatives with hydrogen-bonded chains along crystallographic axes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) aid in understanding the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electrophilic substitution sites by analyzing Fukui indices. The methyl group at position 3 and ester at position 6 may sterically hinder or electronically direct reactions .

- Molecular dynamics : Simulates solvation effects and stability in biological membranes, aiding drug design. For example, logP values (~2.17) suggest moderate lipophilicity, validated by simulations .

- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Multi-dataset validation : Collect data at varying temperatures/resolutions to assess thermal motion and disorder.

- Software tools : Use SHELXL for refinement, particularly for high-resolution or twinned data. SHELXPRO interfaces with macromolecular applications for cross-validation .

- Hydrogen bonding analysis : Intermolecular interactions (e.g., N-H···O bonds) stabilize crystal packing; discrepancies may arise from solvent inclusion or polymorphism .

Q. How do steric/electronic effects of substituents influence reactivity in substitution reactions?

Methodological Answer:

- Steric effects : The 3-methyl group may hinder electrophilic attack at position 2 or 4, favoring substitutions at position 5 or 7.

- Electronic effects : The electron-withdrawing ester group at position 6 deactivates the indole ring, directing electrophiles to meta/para positions.

- Case study : Iodination of analogous indoles uses iodine/oxidant systems in dichloromethane, with regioselectivity confirmed by NMR .

Q. What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of the ester group. Desiccants (e.g., silica gel) prevent moisture uptake .

- Stability assays : Monitor purity via HPLC under accelerated degradation conditions (e.g., 40°C/75% RH).

- Handling : Use anhydrous solvents in reactions to minimize ester hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.